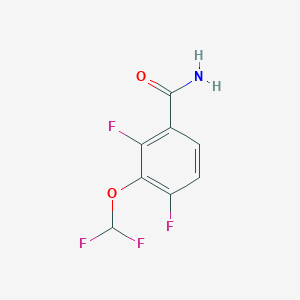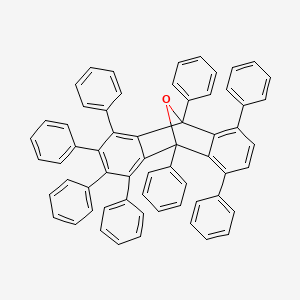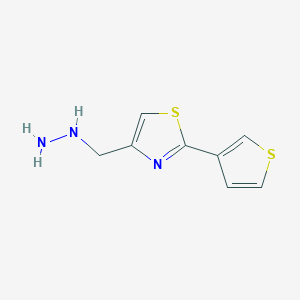
1-Methyl-1-octylpyrrolidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-octylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C13H28N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Méthodes De Préparation
1-Methyl-1-octylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with an alkyl halide. For example, the reaction of pyrrolidine with 1-bromooctane in the presence of a base can yield 1-octylpyrrolidine. This intermediate can then be methylated using methyl iodide to produce this compound .
Industrial production methods often involve similar steps but are optimized for larger scales. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
1-Methyl-1-octylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Applications De Recherche Scientifique
1-Methyl-1-octylpyrrolidin-1-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-1-octylpyrrolidin-1-ium involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. This interaction is often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with membrane components .
In chemical reactions, its mechanism of action is largely determined by its ability to stabilize transition states and intermediates through solvation and ionic interactions. This property makes it an effective catalyst and solvent in various chemical processes .
Comparaison Avec Des Composés Similaires
1-Methyl-1-octylpyrrolidin-1-ium can be compared with other similar compounds, such as:
1-Methyl-1-butylpyrrolidin-1-ium: This compound has a shorter alkyl chain, resulting in different solvation properties and lower thermal stability.
1-Methyl-1-hexylpyrrolidin-1-ium: With an intermediate alkyl chain length, this compound exhibits properties between those of 1-Methyl-1-butylpyrrolidin-1-ium and this compound.
1-Methyl-1-decylpyrrolidin-1-ium: This compound has a longer alkyl chain, leading to higher viscosity and lower solubility in certain solvents.
The uniqueness of this compound lies in its optimal balance of solvation properties, thermal stability, and low volatility, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
867212-80-4 |
|---|---|
Formule moléculaire |
C13H28N+ |
Poids moléculaire |
198.37 g/mol |
Nom IUPAC |
1-methyl-1-octylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H28N/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14/h3-13H2,1-2H3/q+1 |
Clé InChI |
JWPBORWCDZAHAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+]1(CCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)


![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
